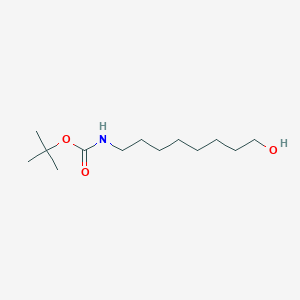

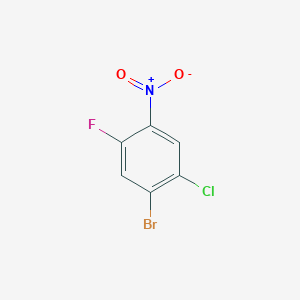

1-溴-2-氯-5-氟-4-硝基苯

描述

The compound 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene is a halogenated nitrobenzene derivative, which is a class of compounds that have been extensively studied due to their various applications in medicinal chemistry, organic synthesis, and material science. The presence of multiple substituents such as bromo, chloro, fluoro, and nitro groups on the benzene ring can significantly alter the chemical and physical properties of the compound, making it a versatile intermediate for various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of halogenated nitrobenzene derivatives often involves electrophilic aromatic substitution reactions, where halogens and nitro groups are introduced into the benzene ring. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene, a related compound, was achieved from bromobenzene by nitration in water, yielding a high purity product . Although the specific synthesis of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene is not detailed in the provided papers, similar methodologies could be applied, adjusting the conditions to introduce the appropriate halogen and nitro substituents at the desired positions on the benzene ring.

Molecular Structure Analysis

The molecular structure of halogenated nitrobenzenes is characterized by the electron-withdrawing effects of the nitro group and the halogens, which can influence the reactivity of the compound. For example, the FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene provided insights into the influence of bromine and fluorine atoms on the geometry and normal modes of vibrations of the benzene ring . These spectroscopic techniques, along with DFT calculations, are valuable tools for analyzing the molecular structure and predicting the properties of such compounds.

Chemical Reactions Analysis

Halogenated nitrobenzenes undergo various chemical reactions, including electrophilic substitutions, reductions, and coupling reactions. The electrochemical reductions of 1-(2-chloroethyl)-2-nitrobenzene and 1-(2-bromoethyl)-2-nitrobenzene at carbon cathodes have been studied, leading to products like 1-nitro-2-vinylbenzene and 1H-indole . The reactivity of the 1-bromo-4-nitrobenzene radical anion in an ionic liquid has also been demonstrated, showing a different reaction pathway compared to conventional solvents . These studies highlight the diverse reactivity of halogenated nitrobenzenes under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene can be inferred from studies on similar compounds. The presence of halogens and a nitro group can affect the compound's boiling point, melting point, solubility, and stability. The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, have been studied using time-dependent DFT (TD-DFT) for 1-bromo-3-fluorobenzene, which can provide a basis for understanding the electronic structure of 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene . Additionally, the metabolism of halogenated nitrobenzenes in biological systems, such as the rabbit, has been investigated, revealing processes like hydroxyldehalogenation .

科学研究应用

振动光谱研究

1-溴-2-氯-5-氟-4-硝基苯已在振动光谱中进行了研究。对类似三取代苯的零阶正常坐标分析为平面内和平面外振动提供了见解,使得这些分子的基本振动能够得到明确的指认。这种分析对于理解这类化合物的分子结构和行为至关重要(Reddy & Rao, 1994)。

各向异性位移参数

对类似1-(卤甲基)-3-硝基苯这样的同形化合物的研究,其中包括1-溴-2-氯-5-氟-4-硝基苯的变体,侧重于计算各向异性位移参数。这些参数对于理解不同状态下分子的动态行为至关重要,比如固态结构,而且在实验上确定这些参数可能具有挑战性(Mroz et al., 2020)。

代谢研究

尽管不直接涉及1-溴-2-氯-5-氟-4-硝基苯,但关于卤代硝基苯在兔子体内代谢的相关研究为我们提供了关于类似化合物可能如何代谢的见解。这类研究对毒理学和药理学至关重要,以便了解这些化合物在生物系统中的处理方式(Bray et al., 1958)。

SNAr反应机理洞察

对涉及1-溴-2-氯-5-氟-4-硝基苯等化合物的SNAr(亲核芳香取代)反应机理的研究有助于理解化学反应中立体和电子因素的复杂相互作用。这些信息对于合成化学中设计更高效的合成途径和理解反应动力学至关重要(Onyido & Hirst, 1991)。

电化学研究

对包括溴代和氯代硝基苯在内的类似卤代苯的电化学研究为我们提供了关于这类化合物的电化学性质和行为的见解。这些研究在材料科学和电化学领域至关重要,特别是在电池技术和电子器件应用方面(Horio et al., 1996)。

合成与晶体学

对相关化合物的合成和结构分析,比如1-氟-2,5-二甲氧基-4-硝基苯,有助于更广泛地了解1-溴-2-氯-5-氟-4-硝基苯的化学性质和潜在应用。这类研究对于开发新材料并了解其潜在应用至关重要(Sweeney et al., 2018)。

作用机制

安全和危害

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed, in contact with skin, or if inhaled .

属性

IUPAC Name |

1-bromo-2-chloro-5-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFNO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPJMSNYGIUYII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439319 | |

| Record name | 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-chloro-5-fluoro-4-nitrobenzene | |

CAS RN |

1027833-17-5 | |

| Record name | 1-Bromo-2-chloro-5-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-chloro-5-fluoro-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]](/img/structure/B1279298.png)

![2-[2-(2-Aminoethylamino)ethoxy]ethanol](/img/structure/B1279304.png)

![5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1279317.png)